

Mesitylboronic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2,4,6-Trimethylphenylboronic acid

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Mesitylboronic acid, systematically known as (2,4,6-trimethylphenyl)boronic acid, is a versatile organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its sterically hindered nature imparts unique reactivity and stability, making it a valuable reagent, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides an in-depth overview of the fundamental characteristics of mesitylboronic acid, including its chemical and physical properties, detailed synthesis and purification protocols, spectral data, and key applications. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Core Characteristics

Mesitylboronic acid is a white to off-white solid at room temperature.^[1] Its chemical structure consists of a boronic acid functional group ($-B(OH)_2$) attached to a mesitylene (2,4,6-trimethylbenzene) ring.

Physical and Chemical Properties

The fundamental physical and chemical properties of mesitylboronic acid are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₁₃ BO ₂	[1][2]
Molecular Weight	164.01 g/mol	[2]
CAS Number	5980-97-2	[2]
Appearance	White to off-white solid/crystalline powder	[1]
Melting Point	143-145 °C	[2]
Purity	Typically ≥98%	[1]
Solubility	Soluble in many organic solvents. Phenylboronic acid, a related compound, shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3]	

Spectral Data

The following table summarizes key spectral data for mesitylboronic acid, which are crucial for its identification and characterization.

Spectral Data	Key Features and Interpretation
^1H NMR	The ^1H NMR spectrum of a related compound, 3-tolylboronic acid, shows characteristic signals for the aromatic protons and the methyl group protons. For mesitylboronic acid, one would expect signals for the two aromatic protons and the three methyl groups, in addition to a broad signal for the hydroxyl protons of the boronic acid group. The chemical shifts are influenced by the solvent used. [4]
^{13}C NMR	The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. For arylboronic acids, the carbon atom attached to the boron can sometimes be difficult to observe due to the quadrupolar relaxation of the boron nucleus. [4]
FT-IR	The FT-IR spectrum of boronic acids typically shows a broad O-H stretching band for the hydroxyl groups. Characteristic absorptions for the B-O bond are also observed. [5] [6]
Mass Spectrometry	The mass spectrum of mesitylboronic acid would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can provide further structural information, often involving the loss of water or other small fragments from the boronic acid group. [7] [8]

Synthesis and Purification

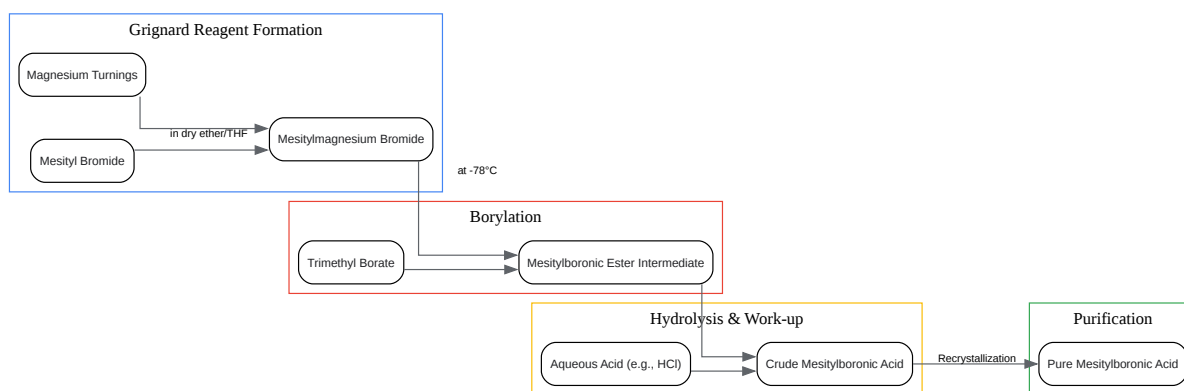
The most common and versatile method for synthesizing arylboronic acids like mesitylboronic acid is through the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[\[9\]](#)

Synthesis of Mesitylboronic Acid via Grignard Reaction

This protocol is a general representation of the synthesis of arylboronic acids and can be adapted for mesitylboronic acid.

Experimental Protocol:

- **Grignard Reagent Formation:** In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromo-1,3,5-trimethylbenzene (mesityl bromide) in anhydrous diethyl ether or tetrahydrofuran (THF) to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent (mesitylmagnesium bromide).
- **Borylation:** Cool the Grignard reagent solution to -78 °C in a dry ice/acetone bath. In a separate flask, prepare a solution of trimethyl borate in anhydrous THF. Slowly add the trimethyl borate solution to the cold Grignard reagent solution with vigorous stirring. It is crucial to maintain a low temperature to prevent multiple additions of the Grignard reagent to the borate ester.
- **Hydrolysis:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Cool the mixture in an ice bath and slowly add dilute hydrochloric acid to hydrolyze the boronic ester and dissolve the magnesium salts.
- **Work-up and Isolation:** Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure to obtain the crude mesitylboronic acid.



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General workflow for the synthesis of mesitylboronic acid.

Purification of Mesitylboronic Acid

Crude mesitylboronic acid can be purified by several methods to remove impurities such as the corresponding borinic acid or unreacted starting materials.

Experimental Protocol: Recrystallization

- Dissolve the crude mesitylboronic acid in a minimum amount of a hot solvent or solvent mixture (e.g., benzene, dichloroethane, or ethyl acetate/hexane).^[10]
- Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

- Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Alternative Purification: Acid-Base Extraction

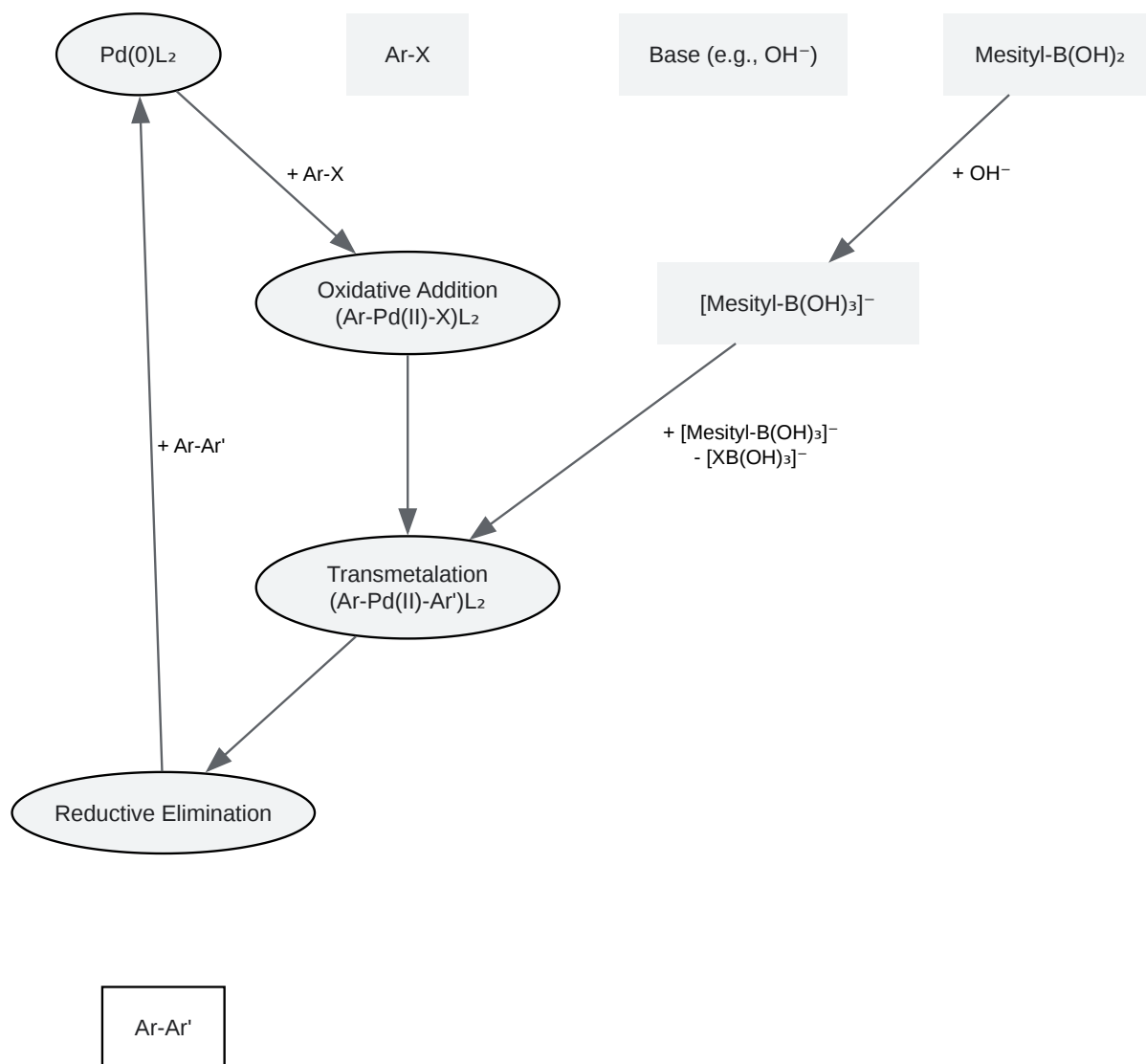
- Dissolve the crude product in an organic solvent like diethyl ether.
- Extract the solution with an aqueous base (e.g., sodium hydroxide) to form the water-soluble boronate salt.[\[11\]](#)
- Separate the aqueous layer and wash it with fresh organic solvent to remove non-acidic impurities.
- Acidify the aqueous layer with a mineral acid (e.g., HCl) to precipitate the pure boronic acid.
[\[11\]](#)
- Collect the solid by filtration, wash with water, and dry.[\[11\]](#)

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

Mesitylboronic acid is a key reagent in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.[\[12\]](#) This reaction is widely used in the synthesis of biaryls, polyolefins, and styrenes.[\[12\]](#)

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[\[13\]](#)



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Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Mechanism Description:

- **Oxidative Addition:** A palladium(0) catalyst reacts with an organic halide (Ar-X) to form a palladium(II) intermediate.[13]

- Transmetalation: The organic group from the boronic acid (in this case, the mesityl group) is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.^[14]
- Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated to form the final product (Ar-Ar'), regenerating the palladium(0) catalyst.^[13]

Experimental Workflow for a Typical Suzuki-Miyaura Coupling

Experimental Protocol:

- To a reaction flask, add the aryl halide, mesitylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
- Add a suitable solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
- Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.

Role in Drug Discovery and Development

Boronic acids are increasingly recognized for their potential in medicinal chemistry and drug discovery. The boron atom in boronic acids can form reversible covalent bonds with diols and

certain amino acid residues in proteins, making them effective enzyme inhibitors.[15]

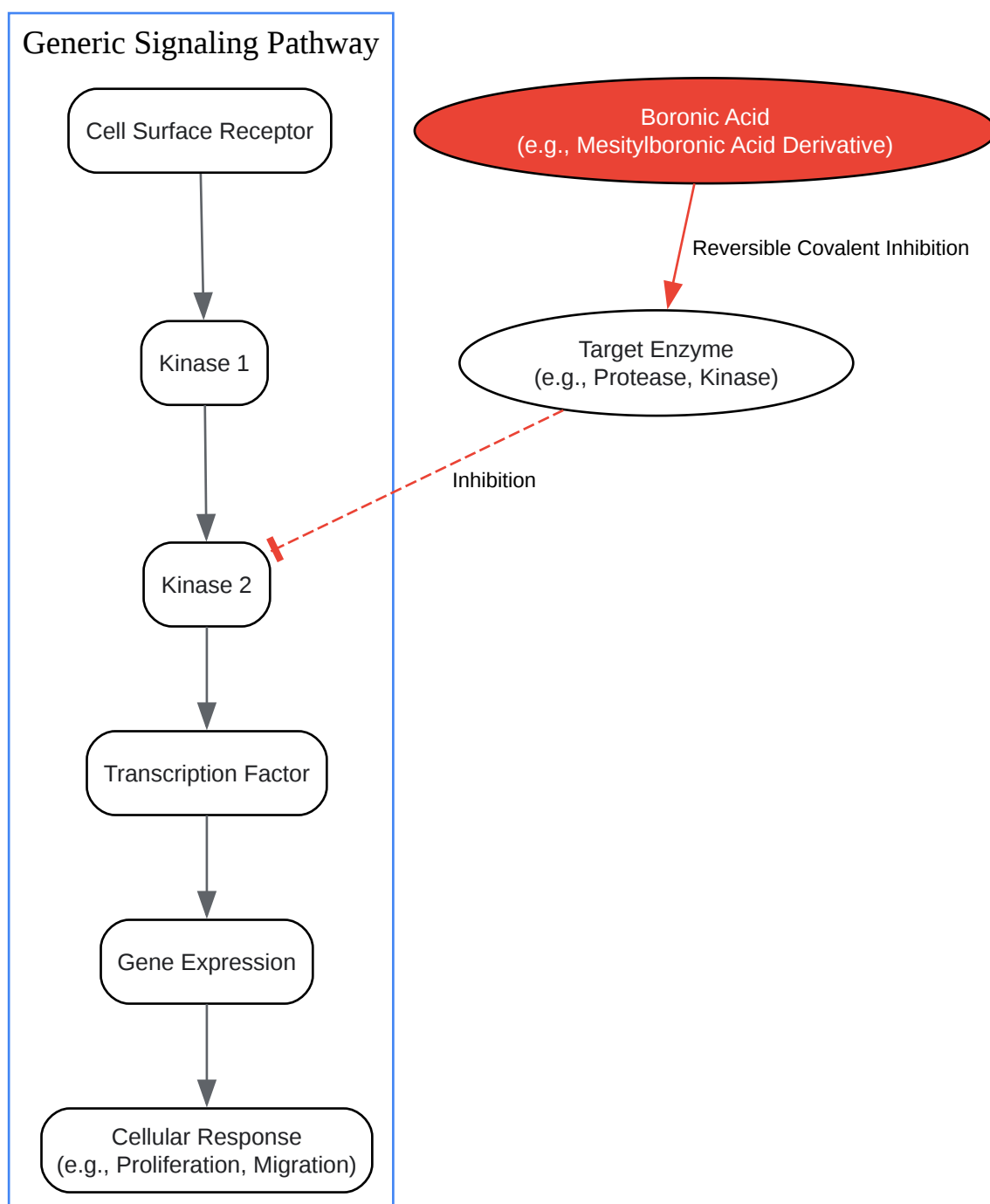
Bortezomib, a proteasome inhibitor containing a boronic acid moiety, is a successful example of a boronic acid-based drug used in cancer therapy.[15]

Boronic Acids as Enzyme Inhibitors

The boronic acid group can act as a transition state analog, binding to the active site of enzymes, particularly serine proteases. The empty p-orbital of the sp^2 -hybridized boron atom can accept a lone pair of electrons from a nucleophilic residue (like the hydroxyl group of serine) in the enzyme's active site, forming a stable tetrahedral intermediate.

Signaling Pathways

While specific signaling pathways directly targeted by mesitylboronic acid are not extensively documented in readily available literature, boronic acids, in general, have been shown to impact various cellular processes. For instance, phenylboronic acid has been demonstrated to inhibit key signaling networks involved in cancer cell migration by affecting the activity of Rho GTPases like RhoA and Rac1.[16] Boronic acid-containing drugs like Bortezomib are known to suppress the NF- κ B signaling pathway, which is crucial for cell survival and proliferation in certain cancers.[17]



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Conceptual diagram of boronic acid derivatives inhibiting a signaling pathway.

The steric hindrance provided by the mesityl group in mesitylboronic acid can be exploited in drug design to achieve selectivity for specific enzyme active sites. Further research in this area could lead to the development of novel therapeutics targeting a range of diseases.

Conclusion

Mesitylboronic acid is a valuable and versatile building block in organic chemistry with significant potential in drug discovery. Its unique structural features and reactivity make it an indispensable tool for the synthesis of complex organic molecules. This technical guide has provided a comprehensive overview of its fundamental characteristics, synthesis, and applications, aiming to support the endeavors of researchers and scientists in advancing chemical and pharmaceutical sciences.

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